molecular formula C19H18Cl2N2OS B11081264 1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone

1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone

Cat. No.: B11081264
M. Wt: 393.3 g/mol
InChI Key: FHSXMXVMMIRRHW-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone is a synthetic organic compound that belongs to the class of thiazine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 2,4-dichlorophenyl and 2-methylphenyl groups through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the thiazine derivative with ethanone under specific conditions such as the presence of a catalyst or under reflux.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Use of continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the thiazine ring to form dihydro derivatives.

    Substitution: Halogenation, nitration, or alkylation reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.

    Agriculture: As a pesticide or herbicide.

    Materials Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone involves interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Pathway interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorophenyl)-2-[4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone: A closely related compound with slight structural differences.

    1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(phenyl)amino]ethanone: Another similar compound with variations in the phenyl group.

Uniqueness

1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methylphenyl groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C19H18Cl2N2OS

Molecular Weight

393.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-methylanilino]ethanone

InChI

InChI=1S/C19H18Cl2N2OS/c1-13-5-2-3-6-17(13)23(19-22-9-4-10-25-19)12-18(24)15-8-7-14(20)11-16(15)21/h2-3,5-8,11H,4,9-10,12H2,1H3

InChI Key

FHSXMXVMMIRRHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NCCCS3

Origin of Product

United States

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